molecular formula C5HCl4NNaO B1261089 Sodium 2,3,5,6-tetrachloropyridin-4-olate CAS No. 5000-22-6

Sodium 2,3,5,6-tetrachloropyridin-4-olate

Cat. No.: B1261089
CAS No.: 5000-22-6
M. Wt: 255.9 g/mol
InChI Key: BBBADQKQYBNBGJ-UHFFFAOYSA-N
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Description

Sodium 2,3,5,6-tetrachloropyridin-4-olate is a chemical compound with the molecular formula C5Cl4NNaO. It is a derivative of pyridinol, where the hydrogen atoms at positions 2, 3, 5, and 6 on the pyridine ring are replaced by chlorine atoms, and the hydroxyl group is converted to its sodium salt form. This compound is known for its significant chemical reactivity and is used in various scientific and industrial applications .

Properties

CAS No.

5000-22-6

Molecular Formula

C5HCl4NNaO

Molecular Weight

255.9 g/mol

IUPAC Name

sodium;2,3,5,6-tetrachloropyridin-4-olate

InChI

InChI=1S/C5HCl4NO.Na/c6-1-3(11)2(7)5(9)10-4(1)8;/h(H,10,11);

InChI Key

BBBADQKQYBNBGJ-UHFFFAOYSA-N

SMILES

C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)[O-].[Na+]

Canonical SMILES

C1(=C(NC(=C(C1=O)Cl)Cl)Cl)Cl.[Na]

Other CAS No.

5000-22-6

Related CAS

2322-38-5 (Parent)

Synonyms

2,3,5,6-tetrachloro-4-pyridinol
2,3,5,6-tetrachloro-4-pyridinol sodium salt

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2,3,5,6-tetrachloropyridin-4-olate typically involves the chlorination of pyridinol. The process begins with the chlorination of pyridine to form 2,3,5,6-tetrachloropyridine. This intermediate is then hydrolyzed to produce 2,3,5,6-tetrachloro-4-pyridinol. Finally, the hydroxyl group is neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The chlorination step is carried out in the presence of a catalyst, and the hydrolysis is performed under controlled temperature and pressure conditions to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Sodium 2,3,5,6-tetrachloropyridin-4-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 2,3,5,6-tetrachloropyridin-4-olate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential effects on biological systems, including its role as a metabolite in certain organisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of Sodium 2,3,5,6-tetrachloropyridin-4-olate involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. It can also disrupt cellular processes by interacting with nucleic acids and proteins. The pathways involved include oxidative stress response and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetrachloropyridine
  • 2,3,5,6-Tetrachloro-4-pyridinol
  • 3,5,6-Trichloro-2-pyridinol

Uniqueness

Sodium 2,3,5,6-tetrachloropyridin-4-olate is unique due to its high chlorine content and the presence of a sodium salt form, which enhances its solubility in water. This makes it particularly useful in aqueous reactions and applications where water solubility is crucial .

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